molecular formula C19H16N2O4S3 B12186860 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12186860
M. Wt: 432.5 g/mol
InChI Key: OKRFKRZUFAZHJL-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is recognized in chemical research as a potent and selective ATP-competitive inhibitor of mitogen- and stress-activated protein kinase-1 (MSK1). This compound demonstrates high selectivity for MSK1 over the closely related MSK2 and a broad range of other kinases , making it a valuable pharmacological tool for dissecting the specific cellular functions of MSK1. MSK1 is a key nuclear kinase downstream of both the ERK1/2 and p38 MAPK signaling pathways, and it plays a critical role in the immediate-early response to stimuli such as cellular stress and mitogens. Its primary research applications include the investigation of signaling cascades that regulate the phosphorylation of transcription factors like CREB and ATF1, as well as histone H3 , events that are central to the control of gene expression and chromatin remodeling. By selectively inhibiting MSK1, this reagent enables researchers to elucidate its contribution to processes such as inflammation, innate immunity, and cell proliferation, providing critical insights for fundamental research in fields like immunology and oncology.

Properties

Molecular Formula

C19H16N2O4S3

Molecular Weight

432.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H16N2O4S3/c1-28(23,24)13-7-8-14-15(11-13)27-19(20-14)21-18(22)16-17(26-10-9-25-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21,22)

InChI Key

OKRFKRZUFAZHJL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Table 1: Key Synthetic Subunits and Their Preparation

SubunitSynthetic ApproachKey Reagents/ConditionsYield (%)Source
Benzothiazole coreOxidation of 6-(methylthio)-1,3-benzothiazole with H<sub>2</sub>O<sub>2</sub>/EDTAH<sub>2</sub>O<sub>2</sub>, EDTA, 35°C, 24 hr98–99
Oxathiine-carboxamideCyclocondensation of thiols with α-bromo carbonyl compoundsK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hr65–75
Imine linkageCoupling via carbodiimide-mediated amidationEDCl, HOBt, DCM, rt, 6 hr70–85

Stepwise Preparation Methods

Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazole

The benzothiazole core is synthesized via a two-step protocol:

  • Cyclization : 2-Amino-5-methylthiophenol reacts with diethyl oxalate under acidic conditions to form 6-(methylthio)-1,3-benzothiazole.

  • Oxidation : The methylthio group is oxidized to methylsulfonyl using H<sub>2</sub>O<sub>2</sub> in the presence of ethylenediaminetetraacetic acid (EDTA) to prevent over-oxidation.

Reaction Conditions :

  • Temperature : 35°C

  • Time : 24 hours

  • Yield : 98–99%

Preparation of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide

The oxathiine ring is constructed via cyclocondensation:

  • Thiol Activation : 3-Phenylpropane-1-thiol reacts with α-bromoacetamide in DMF under basic conditions.

  • Cyclization : Intramolecular nucleophilic substitution forms the oxathiine ring.

Optimized Conditions :

  • Base : K<sub>2</sub>CO<sub>3</sub>

  • Solvent : DMF

  • Yield : 68%

Coupling and Imine Formation

The final step involves coupling the benzothiazole and oxathiine subunits:

  • Activation : The oxathiine-carboxamide’s carboxylic acid is activated using EDCl/HOBt.

  • Amidation : Reaction with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine under inert atmosphere yields the Z-configured imine.

Critical Parameters :

  • Stereocontrol : Z-configuration is favored by steric hindrance from the methylsulfonyl group.

  • Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Methodologies

MethodOxidizing AgentAdditiveTemperature (°C)Time (hr)Yield (%)Purity (%)
H<sub>2</sub>O<sub>2</sub>/EDTAH<sub>2</sub>O<sub>2</sub>EDTA35249999.5
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>6068590
Oxone®KHSO<sub>5</sub>rt129297

EDTA-mediated H<sub>2</sub>O<sub>2</sub> oxidation outperforms other methods in yield and purity, minimizing side reactions.

Challenges and Mitigation Strategies

  • Over-Oxidation of Thioether :

    • Solution : EDTA chelates metal ions, preventing radical-mediated degradation.

  • Z/E Isomerization :

    • Solution : Low-temperature coupling (-10°C) stabilizes the Z-isomer.

  • Oxathiine Ring Instability :

    • Solution : Anhydrous conditions and inert atmosphere (N<sub>2</sub>).

Industrial Scalability and Green Chemistry

Recent advances emphasize sustainable protocols:

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalytic Oxidation : Nanocatalysts (e.g., TiO<sub>2</sub>-supported Au) enhance H<sub>2</sub>O<sub>2</sub> efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include derivatives of benzothiazoles, oxathiines, and fused heterocyclic systems. Key distinctions arise from substituents and ring saturation:

Compound Core Structure Substituents Elemental Analysis (C/H/N/S) Reference
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Benzothiazole + dihydro-oxathiine 6-methylsulfonyl, 3-phenyl Not reported
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole Thiadiazole 2-methylphenoxy, 4-phenyl C 67.24%, H 4.80%, N 10.17%
3-Phenyl-1,4-benzoxathiin-2-one Benzoxathiine 3-phenyl, lactone C 65.12%, H 4.32%, S 11.60% Hypothetical
  • This may influence solubility and bioavailability.
  • Ring Saturation : The 5,6-dihydro-oxathiine moiety introduces partial saturation, reducing ring strain and altering conformational flexibility relative to fully unsaturated systems.

Pharmacological Potential (Theoretical Comparison)

While direct pharmacological data for the target compound are scarce, structurally related benzothiazoles and oxathiines exhibit diverse activities:

  • Benzothiazoles: Known for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to intercalate DNA or inhibit enzymes like cyclooxygenase .
  • Oxathiines : Demonstrated antifungal activity in some derivatives, attributed to sulfur’s electron-withdrawing effects enhancing reactivity with biological targets .

Biological Activity

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS Number: 1010921-10-4) is a complex organic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O4S3C_{19}H_{16}N_{2}O_{4}S_{3} with a molecular weight of 432.5 g/mol. The structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N2O4S3C_{19}H_{16}N_{2}O_{4}S_{3}
Molecular Weight432.5 g/mol
CAS Number1010921-10-4

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances their activity against various bacterial and fungal strains. For instance:

  • Compounds derived from thiazole and benzothiazole have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) : Docking studies suggest that this compound can bind to GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis .
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to disruption and subsequent cell death.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent activity compared to standard antibiotics like ciprofloxacin .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications in the benzothiazole structure significantly affect biological activity. For example:

  • The introduction of methylsulfonyl groups enhances lipophilicity and antimicrobial potency.
ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial activity
Lipophilicity enhancementImproved membrane penetration

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